molecular formula C7H7BrFNO2S B2557107 N-(4-bromo-2-fluorophenyl)methanesulfonamide CAS No. 549490-15-5

N-(4-bromo-2-fluorophenyl)methanesulfonamide

Cat. No.: B2557107
CAS No.: 549490-15-5
M. Wt: 268.1
InChI Key: WKPHSMWPSVEOFI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)methanesulfonamide has several scientific research applications, including:

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)methanesulfonamide typically involves several steps. One common method involves the use of 2-nitroaniline, copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium bromide (NaBr), and sodium persulfate (Na2S2O8). Another method involves the use of N-bromosuccinimide and dichloromethane (CH2Cl2). These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Nucleophiles for substitution reactions
  • Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions
  • Reducing agents such as sodium borohydride (NaBH4) for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The methanesulfonamide group can also play a role in the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-bromo-2-fluorophenyl)methanesulfonamide include:

  • Bromodifluoro(phenylsulfanyl)methane
  • Fluorobis(phenylsulfonyl)methane
  • Methanesulfonamide derivatives

Uniqueness

This compound is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of fluorinated organic compounds and the development of new pharmaceuticals.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPHSMWPSVEOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Procedure MM: To a stirring solution of 4-bromo-2-fluoroaniline (1.0 mmol) in 3:1 dichloromethane/pyridine, add methanesulfonyl chloride (1.5 mmol) and stir at room temperature for 18 hours. After this time, wash the reaction with 1N hydrochloric acid while extracting with dichloromethane. Purify the title compound via radial chromatography eluting with ethyl acetate and hexane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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